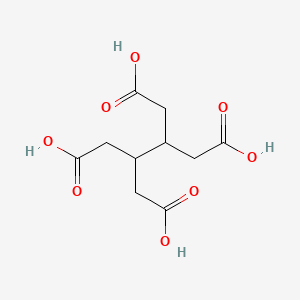

3,4-Bis(carboxymethyl)hexanedioic acid

Description

Properties

CAS No. |

90927-67-6 |

|---|---|

Molecular Formula |

C10H14O8 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

3,4-bis(carboxymethyl)hexanedioic acid |

InChI |

InChI=1S/C10H14O8/c11-7(12)1-5(2-8(13)14)6(3-9(15)16)4-10(17)18/h5-6H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

QQWFRNMWRBGVMU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(=O)O)C(CC(=O)O)CC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,4-Bis(carboxymethyl)hexanedioic acid with analogous hexanedioic acid derivatives, focusing on molecular structure, reactivity, physical properties, and applications.

Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Not explicitly reported¹ | Carboxymethyl (-CH₂COOH) at 3,4 | Four carboxylic acid groups |

| (3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic acid | C₁₀H₁₄O₈ | Methoxycarbonyl (-COOCH₃) at 3,4 | Two ester, two carboxylic acid |

| 3,4-Bis(methylene)hexanedioic acid (BMHA) | C₈H₁₀O₄ | Methylene (=CH₂) at 3,4 | Two carboxylic acid, diene |

| Bis(2-ethylhexyl) adipate | C₂₂H₄₂O₄ | 2-ethylhexyl esters | Two ester groups |

| Bis(3,4-epoxycyclohexylmethyl) adipate | C₂₀H₃₀O₆ | Epoxycyclohexylmethyl esters | Two ester, two epoxy groups |

¹Molecular formula inferred as ~C₁₂H₁₈O₈ based on structural analysis.

Reactivity and Polymerization Behavior

- 3,4-Bis(methylene)hexanedioic acid (BMHA) : Undergoes topochemical 1,4-polymerization in the solid state with first-order kinetics (rate constant k = 0.215 min⁻¹). This reaction is slower than (Z,Z)-2,4-hexadienedioate (EMU, k = 0.394 min⁻¹) due to steric and lattice strain effects . The polymerization requires overcoming ~43.3 kJ/mol of lattice strain energy .

- Bis(2-ethylhexyl) adipate: Non-reactive under ambient conditions; primarily used as a plasticizer due to its ester groups and low solubility (2 mg/L at 20°C) .

Physical Properties

| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound² | ~318.22 | Not reported | Not reported | Likely hydrophilic |

| Bis(3,4-epoxycyclohexylmethyl) adipate | 366.45 | 1.174 | 474.2 | 2 mg/L (20°C) |

| (3S,4S)-3,4-Bis(methoxycarbonyl)hexanedioic acid | 262.21 | Not reported | Not reported | Moderate in polar solvents |

²Estimated based on functional groups.

Key Research Findings

BMHA vs. EMU Polymerization : BMHA’s slower polymerization rate compared to EMU highlights the impact of internal vs. terminal diene substitution on reaction kinetics .

Ester Derivatives: Compounds like bis(2-ethylhexyl) adipate exhibit low solubility and high stability, making them ideal for non-reactive applications (e.g., plasticizers) .

Epoxy Functionalization : The epoxy groups in bis(3,4-epoxycyclohexylmethyl) adipate enhance cross-linking efficiency in resins, contributing to mechanical strength .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Bis(carboxymethyl)hexanedioic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves carboxymethylation of hexanedioic acid derivatives. For example, esterification or alkylation reactions using chloroacetic acid derivatives under controlled pH (7–9) and temperature (60–80°C) can introduce carboxymethyl groups. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity validation should include HPLC (C18 column, UV detection at 210 nm) and NMR spectroscopy (¹H/¹³C) to confirm substitution patterns .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural analysis : Use FT-IR to identify carboxylic acid (-COOH) and ester (-COO-) functional groups (peaks at 1700–1720 cm⁻¹). ¹H NMR (DMSO-d₆) can resolve methylene protons adjacent to carboxyl groups (δ 2.5–3.0 ppm).

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen, heating at 10°C/min to 600°C. Melting points should be determined via differential scanning calorimetry (DSC). Comparative data from similar adipate esters (e.g., bis(2-ethylhexyl) adipate) suggest decomposition temperatures >200°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines for carboxylic acids:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of aerosols.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Data from analogous compounds (e.g., 3,4-dihydroxybenzoic acid) indicate potential skin/eye irritation (H315/H319), requiring immediate rinsing with water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer : Contradictions often arise from protonation states of carboxyl groups. Conduct pH-dependent kinetic studies:

Use buffered solutions (pH 2–12) to monitor ester hydrolysis via LC-MS.

Compare activation energies using Arrhenius plots (25–60°C).

Cross-validate with computational models (DFT calculations for transition states). Reference studies on bis(2-ethylhexyl) adipate hydrolysis (half-life >100 days at pH 7) to contextualize stability .

Q. What advanced applications exist for this compound in polymer chemistry or drug delivery systems?

- Methodological Answer :

- Polymer synthesis : Use as a crosslinker in biodegradable polyesters. Optimize monomer ratios (e.g., with lactide or caprolactone) via ring-opening polymerization (catalyst: Sn(Oct)₂). Characterize mechanical properties via tensile testing.

- Drug delivery : Formulate pH-responsive micelles by conjugating with PEG. Evaluate drug release profiles (e.g., doxorubicin) in simulated physiological buffers (pH 5.5 vs. 7.4). Similar strategies are documented for caffeic acid derivatives in targeted therapies .

Q. How can isotopic labeling (e.g., deuterium) of this compound enhance mechanistic studies in metabolic pathways?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₂ groups at carboxymethyl positions) via acid-catalyzed exchange (D₂O, H₂SO₄). Use LC-MS/MS to track isotopic incorporation in cell cultures (e.g., HepG2). Compare metabolic flux with unlabeled compounds. Reference deuterated adipate esters (e.g., bis(2-ethylhexyl) hexane-d8-dioate) for methodological parallels .

Data Contradiction and Validation

Q. What strategies address discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5).

Use shake-flask method with UV quantification (λ = 254 nm).

Compare with Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Data from bis(3,4-epoxycyclohexylmethyl) adipate (solubility: 2 mg/L in water) highlight hydrophobicity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.